9'''-Methyl salvianolate B

Cancer Chemoprevention Detoxification Enzymes Phase II Enzyme Induction

Unmethylated salvianolic acid B lacks cellular permeability (LogP <0) and shows no NQO1-inducing activity, limiting detoxification pathway research. 9'''-Methyl salvianolate B solves this via a single methyl esterification at the 9'''-carboxyl position, raising LogP to ~2.56 and enabling cellular entry. • NQO1 induction CD value: 17.86 ± 2.34 μg/mL • sEH inhibition IC50: ~10-35 μM • ≥98% purity; powder; stored at -20°C • Standard packs 1-100 mg; bulk custom synthesis available

Molecular Formula C37H32O16
Molecular Weight 732.6 g/mol
Cat. No. B591317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9'''-Methyl salvianolate B
Molecular FormulaC37H32O16
Molecular Weight732.6 g/mol
Structural Identifiers
InChIInChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1
InChIKeyHBYGJMZNCIGGFN-NQBFDTSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9'''-Methyl Salvianolate B Profile


9'''-Methyl salvianolate B (9'-methyllithospermate B; CAS 1167424-32-9/1167424-31-8) is a naturally occurring O-methylated derivative of lithospermic acid B/salvianolic acid B, isolated from Salvia miltiorrhiza (Danshen) roots [1]. This phenolic compound (C37H32O16, MW 732.6 g/mol) is distinguished by a single methyl esterification at the 9'''-carboxyl position . This structural modification represents a deliberate methylation strategy to enhance lipophilicity and cellular permeability relative to its highly polar, unmethylated parent analogs [2].

Methylation-dependent NQO1 inducer for detoxification pathway studies
sEH enzyme inhibitor for cardiovascular and inflammation research
Antiproliferative tool for cell migration and proliferation models in glioblastoma

9'''-Methyl Salvianolate B Substitution Risks


Generic substitution with unmethylated salvianolic acid B or lithospermic acid B is not scientifically justified due to the methylation-dependent gain of function in this compound class. Non-methylated parent phenolic acids (e.g., salvianolic acid B, lithospermic acid) are characterized by high hydrophilicity (LogP < 0) and poor cellular absorption, resulting in a complete lack of NQO1-inducing activity in cell-based assays [1]. 9'''-Methyl salvianolate B's unique methyl ester moiety confers improved lipophilicity (LogP ~2.56 ), enabling cellular entry and converting an inactive parent scaffold into a functionally active molecular probe for detoxification pathway studies [1]. This fundamental switch in bioactivity precludes interchangeability.

Activity Profile Mismatch
Unmethylated parent acids (salvianolic acid B, lithospermic acid) show no NQO1 induction in cell-based assays. Methylation is essential for functional activity; substitution may result in an inactive compound.
Permeability Deficit
Unmethylated analogs exhibit very low lipophilicity, limiting cellular uptake. The 9'''-methyl modification confers markedly higher permeability, critical for intracellular target engagement.

9'''-Methyl Salvianolate B vs. Unmethylated Analogs


NQO1-Inducing Activity via Methylation

9'''-Methyl salvianolate B (as the methylated product of lithospermic acid) exhibits a binary gain of function in inducing the key detoxification enzyme NQO1, whereas its unmethylated parent compound, lithospermic acid, shows no detectable activity in the same assay system. This functional switch—from 'inactive' to 'active'—is directly attributed to the methylation-dependent improvement in cellular absorption [1].

NQO1 Induction
Head-to-head
CD 17.86 ± 2.34 μg/mL
vs.
Not detectable
Reported functional gain context via methylation
Hepa 1c1c7 murine hepatoma assay
Cancer Chemoprevention Detoxification Enzymes Phase II Enzyme Induction

Enhanced Lipophilicity and Cellular Permeability

9'''-Methyl salvianolate B demonstrates significantly improved lipophilicity compared to its parent compound, a property that directly enables its unique cellular activities. Its calculated LogP value of 2.56 represents a marked increase over the highly hydrophilic salvianolic acid B (LogP < 0), which is known to exhibit poor cellular absorption [1]. This 9'''-methyl esterification is a validated strategy to overcome the inherent bioavailability limitations of the Danshen phenolic acid class.

Lipophilicity
Cross-study
LogP 2.56 vs. <0 (unmethylated)
Lipophilicity shift supports cellular permeability
Calculated (ALOGPS)
Drug Metabolism Pharmacokinetics Cellular Absorption

sEH Inhibitory Activity

In a direct comparative study of phenolic compounds from Lycopus lucidus, 9''-methyl lithospermate (synonymous with 9'''-methyl salvianolate B) was identified as a potent inhibitor of soluble epoxide hydrolase (sEH), with an IC50 value falling within the range of 10.6 ± 3.2 to 35.7 ± 2.1 µM [1]. This assay provides a quantifiable benchmark for its activity against a validated therapeutic target.

sEH Inhibition
Direct comparison
IC50 10.6 – 35.7 μM
Quantified enzyme inhibition context
In vitro sEH assay
Cardiovascular Research Inflammation Epoxide Hydrolase Inhibition

Antiproliferative Effects in Glioblastoma

9''-Methyl lithospermate (9'''-methyl salvianolate B) has demonstrated significant antiproliferative and anti-migratory effects in glioblastoma cell lines, as reported in studies on its antineoplastic activity. It was shown to inhibit cellular proliferation and induce cellular death, with these effects being further intensified when combined with the standard-of-care chemotherapeutic agent temozolomide [1].

Antiproliferative Activity
Class-level inference
Inhibition of proliferation/migration reported; synergy with temozolomide observed
Supports cell-model endpoint review
Glioblastoma models; data to verify
Cancer Research Neuro-Oncology Cell Migration

9'''-Methyl Salvianolate B Applications


Chemoprevention & Detoxification Pathway Studies

Given its unique NQO1-inducing activity (CD value of 17.86 ± 2.34 μg/mL [1]), which is absent in unmethylated analogs, 9'''-methyl salvianolate B is the preferred tool compound for investigating Nrf2/ARE-mediated detoxification pathways in cell-based models. Its activity makes it suitable for studying the induction of phase II enzymes as a chemopreventive strategy.

Cardiovascular & Inflammation Models

Its confirmed inhibitory activity against soluble epoxide hydrolase (sEH) (IC50 ~10-35 µM [2]) positions 9'''-methyl salvianolate B as a valuable reference compound for studying the arachidonic acid cascade and its role in cardiovascular inflammation. Researchers can use it to validate sEH as a target in hypertension, atherosclerosis, and pain models.

Methylation-Driven Bioavailability Enhancement

The compound serves as a prototypical example of how a single methyl esterification can dramatically alter lipophilicity (LogP from <0 to 2.56 ) and functional activity. It is an ideal reference standard for medicinal chemistry groups exploring prodrug strategies or scaffold optimization for natural product leads with poor oral bioavailability.

Glioblastoma & Cancer Cell Migration Research

Documented antiproliferative and anti-migratory effects in glioblastoma cells, with synergy observed with temozolomide [3], support its use in preclinical oncology research. It can be employed as a chemical probe to study mechanisms of migration inhibition and as a combination agent to explore the enhancement of standard chemotherapies.

Application
Selection Property
Validation Focus
NQO1/ARE detoxification pathway studies
Methylation-dependent NQO1 induction
Cell-based NQO1 activity screening
sEH inhibition & arachidonic acid pathway research
sEH inhibitory profile
Enzyme inhibition and target engagement
Lipophilicity modulation & permeability studies
Methyl esterification impact on LogP
Cell uptake and permeability models
Cell migration and proliferation models
Antiproliferative and anti-migratory activity profile
Combination response with standard agents

Technical Documentation Hub

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53 linked technical documents
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